This compound is synthesized from various benzoic acid derivatives and is part of a broader class of compounds that include substituted benzoic acids. It is particularly noted for its applications in medicinal chemistry and materials science due to its unique functional groups.
The synthesis of 3-Fluoro-4-(methylthio)benzoic acid can be achieved through several methods, typically involving multiple steps that introduce the desired functional groups.
The molecular structure of 3-Fluoro-4-(methylthio)benzoic acid can be described as follows:
COC1=C(C(=C(C=C1)C(=O)O)SC)F
HMHFVMFUWBNZBW-UHFFFAOYSA-N
The compound features:
3-Fluoro-4-(methylthio)benzoic acid participates in various chemical reactions:
The mechanism of action for 3-Fluoro-4-(methylthio)benzoic acid largely depends on its application in biological systems:
The physical and chemical properties of 3-Fluoro-4-(methylthio)benzoic acid are critical for its applications:
Property | Value |
---|---|
Molecular Weight | 216.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pKa | Not specified |
Density | Not specified |
These properties suggest that the compound may exhibit good solubility in organic solvents, making it suitable for various synthetic applications.
3-Fluoro-4-(methylthio)benzoic acid has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5